![molecular formula C6H6ClF2N3O B6149935 2-chloro-4-(2,2-difluoroethoxy)pyrimidin-5-amine CAS No. 1699666-82-4](/img/new.no-structure.jpg)
2-chloro-4-(2,2-difluoroethoxy)pyrimidin-5-amine
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Overview
Description
2-chloro-4-(2,2-difluoroethoxy)pyrimidin-5-amine is a fluorinated pyrimidine derivative with the molecular formula C6H6ClF2N3O and a molecular weight of 209.58 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it valuable for advanced research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(2,2-difluoroethoxy)pyrimidin-5-amine typically involves the reaction of 2,2-difluoroethanol with 2-chloro-4-hydroxypyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-(2,2-difluoroethoxy)pyrimidin-5-amine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding pyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or amines can be used.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrimidines.
Oxidation: Formation of oxidized pyrimidine derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Scientific Research Applications
2-chloro-4-(2,2-difluoroethoxy)pyrimidin-5-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-chloro-4-(2,2-difluoroethoxy)pyrimidin-5-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and pathways, such as prostaglandin E2 synthesis and nuclear factor κB activity, which are involved in inflammatory responses . This inhibition leads to reduced expression of inflammatory mediators and contributes to its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-(trifluoromethyl)pyrimidine: Another fluorinated pyrimidine with similar reactivity.
2-chloro-4-(2,2,2-trifluoroethoxy)pyrimidine: A compound with a similar structure but different fluorine substitution pattern.
Uniqueness
2-chloro-4-(2,2-difluoroethoxy)pyrimidin-5-amine is unique due to its specific difluoroethoxy substitution, which imparts distinct chemical and biological properties. This substitution enhances its reactivity and selectivity, making it a valuable compound for various research applications.
Properties
CAS No. |
1699666-82-4 |
---|---|
Molecular Formula |
C6H6ClF2N3O |
Molecular Weight |
209.6 |
Purity |
0 |
Origin of Product |
United States |
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